Home > Products > Screening Compounds P121686 > Estradiol-17-phenylpropionate
Estradiol-17-phenylpropionate - 26443-03-8

Estradiol-17-phenylpropionate

Catalog Number: EVT-1541766
CAS Number: 26443-03-8
Molecular Formula: C27H32O3
Molecular Weight: 404.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Estradiol-17-phenylpropionate is a steroid ester.
Source and Classification

Estradiol-17-phenylpropionate is synthesized from estradiol through chemical modifications. It belongs to the class of compounds known as estrogens, which are vital for numerous biological processes, including the menstrual cycle and reproductive system function. The compound is often utilized in clinical settings to treat conditions such as menopausal symptoms, hormonal imbalances, and certain types of breast cancer.

Synthesis Analysis

Methods and Technical Details

The synthesis of Estradiol-17-phenylpropionate typically involves the esterification of estradiol with phenylpropionic acid. This process can be achieved through several methods:

  1. Esterification Reaction: The reaction generally requires an acid catalyst to facilitate the formation of the ester bond between the hydroxyl group of estradiol and the carboxylic acid group of phenylpropionic acid.
  2. Reagents: Common reagents include anhydrous pyridine or other dehydrating agents that help drive the reaction to completion by removing water formed during the esterification.
  3. Purification: After synthesis, the product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for pharmaceutical use.
Chemical Reactions Analysis

Reactions and Technical Details

Estradiol-17-phenylpropionate can undergo various chemical reactions typical of esters:

  1. Hydrolysis: In aqueous environments, it can hydrolyze back into estradiol and phenylpropionic acid, particularly under acidic or basic conditions.
  2. Transesterification: This reaction allows for the exchange of the phenylpropionate group with other alcohols, leading to different ester derivatives.
  3. Oxidation: Under certain conditions, it may be oxidized to form more polar metabolites.

These reactions are crucial for understanding its metabolic pathways within biological systems.

Mechanism of Action

Process and Data

Estradiol-17-phenylpropionate exerts its effects primarily through binding to estrogen receptors (ERs), which are nuclear receptors that mediate estrogen's physiological effects:

  1. Receptor Binding: Upon administration, it binds to estrogen receptors in target tissues such as breast tissue, uterus, and bone.
  2. Gene Regulation: The receptor-ligand complex translocates to the nucleus where it binds to specific DNA sequences (estrogen response elements) to regulate gene transcription.
  3. Physiological Effects: This mechanism leads to various biological responses including stimulation of cell proliferation in breast tissue and modulation of bone density.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Estradiol-17-phenylpropionate exhibits several notable physical and chemical properties:

  • Appearance: Typically found as a white to creamy-white crystalline powder.
  • Melting Point: Ranges from 120°C to 125°C.
  • Solubility: Practically insoluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform.

These properties are essential for its formulation in pharmaceutical products.

Applications

Scientific Uses

Estradiol-17-phenylpropionate has several important applications in medicine:

  1. Hormone Replacement Therapy: Used to alleviate menopausal symptoms such as hot flashes and osteoporosis prevention.
  2. Gynecological Treatments: Employed in treating menstrual disorders and certain types of hormone-sensitive cancers.
  3. Research Applications: Utilized in scientific studies investigating estrogenic activity and receptor interactions.
Introduction to Estradiol-17-phenylpropionate

Nomenclature and Chemical Taxonomy

The systematic IUPAC nomenclature defines EPP as [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate, precisely describing its tetracyclic steroid backbone with specific stereochemical configurations and ester functionalization [5] [9]. This nomenclature follows steroid naming conventions where the parent structure (estrane) is modified with hydroxyl and ester substituents at defined positions. Alternative chemical names include:

  • Estradiol 17β-phenylpropionate
  • Estradiol benzenepropanoate
  • Estradiol phenpropionate [1]

The compound's molecular formula is C₂₇H₃₂O₃, with a molar mass of 404.550 g·mol⁻¹ [1] [5]. Structurally, EPP retains the characteristic estrogenic features: a phenolic A-ring with 3-hydroxyl group (essential for receptor binding) and a sterically hindered 17β-position modified with the phenylpropionate moiety. The phenylpropionate group consists of a three-carbon chain terminating in a phenyl group, significantly increasing the molecule's hydrophobicity compared to unmodified estradiol [2] [6]. This structural modification places EPP within the broader biochemical category of steroid fatty acid esters, specifically C17β-esters of estradiol, distinguished from other esters (valerate, cypionate) by its aromatic phenyl-containing acyl chain [2].

Table 1: Chemical Identifiers for Estradiol-17-phenylpropionate

Identifier TypeValue
CAS Registry Number313-06-4
PubChem CID68577
ChemSpider ID61870
Molecular FormulaC₂₇H₃₂O₃
Molar Mass404.550 g·mol⁻¹
InChI KeyLQWSQQKTZLDGME-RYIFMDQWSA-N
SMILES NotationC[C@]12CC[C@H]3C@HCCC5=C3C=CC(=C5)O

Historical Development and Pharmacological Classification

The development of estradiol-17-phenylpropionate emerged from mid-20th century efforts to prolong the duration of estrogen therapy. Pharmaceutical research during the 1940s-1960s focused extensively on esterification as a strategy to enhance the depot properties of steroid hormones [1] [8]. EPP was patented and introduced clinically as an intramuscular formulation designed for sustained release, with early documentation appearing in German pharmacological literature (Hager et al., 2013) and clinical compendiums (Index Nominum 2000) [1]. Its development paralleled that of testosterone esters, with both fields recognizing that esterification with fatty acids significantly extended therapeutic effects through delayed absorption from injection sites and slowed metabolic clearance [8].

Pharmacologically, EPP is classified as:

  • Long-acting estrogen ester: Hydrolysis-dependent prodrug requiring enzymatic cleavage to release bioactive 17β-estradiol
  • Combination therapy component: Primarily utilized in multi-ester formulations rather than as a monotherapy
  • Hormone replacement agent: Indicated for conditions requiring sustained estrogenic stimulation [1] [6]

Historically significant combination products included:

  • Dimenformon Prolongatum: Combined EPP with estradiol benzoate for menopausal hormone therapy
  • Lynandron Prolongatum: Balanced estrogen-androgen preparation containing EPP alongside testosterone esters (propionate, phenylpropionate, isocaproate) and estradiol benzoate [1] [7]
  • Mixogen: Similar multi-ester formulation for menopausal symptoms [1]

These combinations leveraged complementary release kinetics: estradiol benzoate provided rapid onset while EPP delivered sustained estrogenic activity. The pharmacological rationale centered on mimicking physiological hormone patterns through sequential ester hydrolysis [1] [8]. Research during the 1980s explored EPP-containing formulations as potential post-coital contraceptives, capitalizing on the sustained estrogenic activity achievable with a single injection [1]. Despite its diminished contemporary clinical presence, EPP remains historically significant as an early example of rational prodrug design in endocrinology.

Table 2: Historical Milestones in Estradiol-17-phenylpropionate Development

Time PeriodDevelopment MilestoneTherapeutic Context
1940s-1950sInitial synthesis and pharmacological characterizationCreation of long-acting estrogen formulations
1960sIntroduction of combination products (Dimenformon Prolongatum, Lynandron Prolongatum)Menopausal hormone therapy; Gender-affirming care
1980sInvestigation as single-injection post-coital contraceptiveReproductive medicine
Post-2000Gradual discontinuation from major marketsSuperseded by transdermal and oral alternatives

Role in Steroid Biochemistry and Hormone Esterification

The biochemical significance of estradiol-17-phenylpropionate resides in its exemplification of hormone esterification principles—a fundamental strategy for modulating steroid pharmacokinetics. Endogenous steroid hormones undergo enzymatic esterification as a natural regulatory mechanism, primarily through lecithin:cholesterol acyltransferase (LCAT) in plasma and specific acyltransferases in tissues [2]. Synthetic esters like EPP exploit this metabolic pathway but achieve dramatically enhanced lipophilicity. The phenylpropionate moiety increases the molecule's partition coefficient (log P) by approximately 3-4 orders of magnitude compared to unesterified estradiol, fundamentally altering its distribution and clearance kinetics [2].

The esterification mechanism involves:

  • Enzymatic formation: Natural esterification occurs via acyl-CoA-dependent transferases in steroidogenic tissues
  • Structural requirements: Optimal ester chain length (C3-C18) balances lipophilicity and hydrolysis kinetics
  • Transport dynamics: Esterified steroids associate with lipoproteins (LDL, HDL) for systemic distribution [2]

Metabolic activation follows a precise biochemical pathway:

  • Intramuscular depot dissolution: Following injection, the lipophilic ester forms a reservoir at the administration site
  • Systemic absorption: Gradual release into circulation, bypassing rapid hepatic first-pass metabolism
  • Esterase-mediated hydrolysis: Enzymatic cleavage by tissue and plasma esterases (including paraoxonases) liberates free 17β-estradiol
  • Receptor binding: Released estradiol activates nuclear estrogen receptors (ERα, ERβ) and membrane GPER [2] [6]

The phenylpropionate modification specifically confers:

  • Extended half-life: Slow hydrolysis kinetics compared to short-chain esters (acetate, benzoate)
  • Lipoprotein association: Binding to LDL/HDL particles facilitates tissue delivery
  • Adipose sequestration: High lipid solubility promotes storage in fat depots, creating secondary reservoirs [2] [4]

Biologically, this esterification strategy serves dual purposes:

  • Prolonged pharmacokinetic profile: Esters increase elimination half-life from hours (native estradiol) to days
  • Metabolic stabilization: Protection from rapid Phase I metabolism (hydroxylation, conjugation)
  • Tissue-targeted delivery: Lipoprotein-bound esters undergo receptor-mediated uptake into steroid-responsive tissues [2]

Table 3: Biochemical Comparison of Estradiol vs. Estradiol-17-phenylpropionate

Property17β-EstradiolEstradiol-17-phenylpropionate
Molecular Weight272.38 g/mol404.55 g/mol
Water SolubilityLow (3.9 mg/L)Very low (<0.1 mg/L)
Log P (Octanol-Water)~4.0~7.5-8.0 (estimated)
Plasma Half-life1-2 hoursSeveral days
Primary Transport MechanismSex hormone-binding globulin (SHBG)Lipoproteins (LDL/HDL)
Metabolic ActivationDirect receptor bindingEsterase-dependent hydrolysis
Adipose Tissue RetentionMinimalSignificant reservoir formation

The biochemical rationale for phenylpropionate esterification extends beyond simple solubility modification. The aromatic phenyl group introduces unique electronic and steric properties that influence:

  • Enzyme-substrate interactions: Steric hindrance around the ester bond slows esterase kinetics
  • Lipoprotein affinity: Aromatic rings enhance binding to hydrophobic pockets in apolipoproteins
  • Membrane permeability: Facilitates passive diffusion through cellular membranes [2] [6]

Estradiol esters also demonstrate biological significance beyond their prodrug function. Studies indicate that lipoprotein-bound estrogen esters may provide antioxidant protection through free radical scavenging at the aromatic A-ring, which remains unmodified in EPP [2]. This positions esterified estrogens at the intersection of endocrine signaling and oxidative stress modulation—a dual role with potential implications for cardiovascular physiology and atherosclerosis prevention, though EPP specifically hasn't been investigated in this context.

Table 4: Key Steroid Esters in Therapeutic Use

Steroid BaseEster FormAcyl Chain LengthPrimary Therapeutic Application
EstradiolBenzoateShort-chain (C7)Moderate-duration estrogen therapy
EstradiolValerateLong-chain (C5)Oral/transdermal HRT
EstradiolPhenylpropionateAromatic-modified (C9)Long-acting injectable HRT
TestosteronePropionateShort-chain (C3)Short-acting androgen therapy
TestosteroneEnanthateLong-chain (C7)Long-acting androgen therapy
NandroloneDecanoateVery long-chain (C10)Anabolic effects; Osteoporosis

Properties

CAS Number

26443-03-8

Product Name

Estradiol-17-phenylpropionate

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate

Molecular Formula

C27H32O3

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C27H32O3/c1-27-16-15-22-21-11-9-20(28)17-19(21)8-10-23(22)24(27)12-13-25(27)30-26(29)14-7-18-5-3-2-4-6-18/h2-6,9,11,17,22-25,28H,7-8,10,12-16H2,1H3/t22-,23-,24+,25+,27+/m1/s1

InChI Key

LQWSQQKTZLDGME-RYIFMDQWSA-N

SMILES

CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=C3C=CC(=C5)O

Synonyms

estradiol phenylpropionate
estradiol-17-phenylpropionate

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=C3C=CC(=C5)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=C3C=CC(=C5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.